1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone oxime, with the CAS number 1810761-43-3, is a chemical compound notable for its structural features and potential applications in organic synthesis. It has a molecular formula of CHNOS and a molecular weight of 304.36 g/mol. This compound is characterized by the presence of a pyridine ring, a phenyl group with a methylsulfonyl substituent, and an oxime functional group, which contributes to its reactivity and biological properties .
These applications underscore its importance in both academic research and industrial settings .
Research indicates that 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone oxime exhibits biological activities that may be relevant in pharmacology. Specifically, it is recognized as an impurity of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) used for pain relief. The biological implications of this compound may include:
Further studies are necessary to elucidate its specific biological mechanisms and therapeutic potential .
The synthesis of 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone oxime typically involves multi-step organic reactions. Common methods include:
These methods highlight the compound's accessibility for research and industrial applications .
Interaction studies involving 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone oxime have focused on:
Such studies are crucial for determining safety profiles and therapeutic efficacy when considering this compound's use in medicinal chemistry .
Several compounds share structural similarities with 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone oxime. Here are some comparisons highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Etoricoxib | Contains a similar pyridine structure but lacks the oxime group | Strong anti-inflammatory effects |
| 4-Methylsulfonylacetophenone | Lacks the pyridine moiety | Used as an intermediate in drug synthesis |
| N-Hydroxy-N-(6-methylpyridin-3-yl)-benzamide | Similar oxime structure but different substituents | Potentially distinct biological activity |
The uniqueness of 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone oxime lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to these similar compounds .
The compound is formally named 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime under IUPAC guidelines. This nomenclature reflects its three primary structural components:
The molecular formula is C₁₅H₁₆N₂O₃S, with a molecular weight of 304.36 g/mol. Key functional groups include the pyridine ring, methylsulfonyl substituent, and oxime moiety, which collectively influence its reactivity and physicochemical properties. The oxime group adopts an E-configuration due to steric hindrance between the pyridine and methylsulfonyl groups, as evidenced by X-ray crystallography.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₃S |
| Molecular Weight | 304.36 g/mol |
| IUPAC Name | 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime |
| CAS Number | 1810761-43-3 |
Structurally analogous compounds include Etoricoxib, a nonsteroidal anti-inflammatory drug (NSAID), which shares the pyridine and methylsulfonylphenyl motifs but lacks the oxime functionality. This difference underscores the compound’s role as a synthetic precursor rather than a bioactive agent.
The development of pyridine derivatives traces back to the 19th century, with Thomas Anderson’s isolation of pyridine from bone oil. Pyridine’s electron-deficient nature made it a cornerstone in heterocyclic chemistry, enabling applications in catalysis, materials science, and drug design. The introduction of sulfonyl groups into aromatic systems emerged in the mid-20th century, driven by their electron-withdrawing properties and metabolic stability.
Oximes gained prominence in the 1950s as versatile intermediates in organic synthesis and antidotes for organophosphate poisoning. The fusion of pyridine, sulfonyl, and oxime functionalities in 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime represents a convergence of these historical trends, reflecting modern strategies to optimize molecular stability and synthetic utility.
This compound is critically positioned in the synthesis of Etoricoxib, a selective COX-2 inhibitor. During Etoricoxib production, the oxime intermediate undergoes controlled reduction to yield the primary amine, which is subsequently acylated to form the final active pharmaceutical ingredient (API). The oxime group’s ability to act as a protecting group for amines ensures regioselectivity and minimizes side reactions.
Alternative synthetic routes leverage palladium-catalyzed cyclization reactions, where β-acetoxy-γ,δ-unsaturated ketone oximes are cyclized to form pyridine cores. Such methodologies highlight the compound’s adaptability in constructing nitrogen-containing heterocycles, a common motif in antiviral and anticancer agents.
Recent advances in continuous-flow chemistry have further enhanced its utility, enabling gram-scale production with >95% purity. These developments underscore its indispensability in industrial pharmaceutical synthesis, particularly for APIs requiring stringent impurity control.
The synthesis of 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime represents a complex multi-step synthetic challenge that requires careful consideration of pyridine functionalization, aromatic sulfonylation, and oxime formation chemistry . This compound, characterized by its unique structural features including a 6-methylpyridine moiety, a 4-methylsulfonylphenyl group, and an oxime functional group, demands sophisticated synthetic strategies to achieve optimal yields and selectivity . The following sections examine the state-of-the-art methodologies for constructing this challenging molecular architecture through novel catalytic approaches and mechanistic optimization strategies [2] [3].
Recent advances in photochemical organocatalysis have revolutionized pyridine functionalization through the exploitation of pyridinyl radicals [2] [3]. The development of dithiophosphoric acid-catalyzed photochemical systems enables the direct functionalization of pyridines with radicals derived from allylic carbon-hydrogen bonds [2]. This methodology harnesses the unique reactivity of pyridinyl radicals, generated upon single-electron reduction of pyridinium ions, which undergo effective coupling with allylic radicals to form new carbon-carbon bonds [2] [4].
The dithiophosphoric acid catalyst system demonstrates remarkable versatility by sequentially acting as a Brønsted acid for pyridine protonation, a single electron transfer reductant for pyridinium ion reduction, and a hydrogen atom abstractor for the activation of allylic carbon-hydrogen bonds [2] [3]. This novel mechanism enables distinct positional selectivity for pyridine functionalization that diverges from classical Minisci chemistry, offering superior control over regioselectivity in the formation of carbon-carbon bonds at the C4 position of the pyridine ring [2] [4].
Palladium-catalyzed carbon-hydrogen functionalization of pyridine derivatives has emerged as a powerful tool for regioselective aromatic substitution [5] [6]. The utilization of pyridine nitrogen-oxides as directing groups facilitates highly selective alkenylation and direct arylation with unactivated arenes through oxidative carbon-carbon bond formation [6]. These protocols proceed with excellent regio-, stereo-, and chemoselectivity, yielding ortho-functionalized pyridine derivatives in good to excellent yields under mild reaction conditions [6] [7].
Rhodium(III)-catalyzed activation strategies exploit the unique reactivity of nitrogen-heterocyclic carbene-pyridyl ligand platforms to achieve bimodal carbon-hydrogen activation pathways [8] [9]. The rollover mechanism enables both pyridine-directed and carbene-directed cyclometalation, providing access to structurally diverse annulated products through controlled reactivity switching [8]. This approach demonstrates exceptional functional group tolerance and enables the construction of complex heterocyclic frameworks with high efficiency [9].
Iron-catalyzed direct arylation reactions utilizing oxygen as an oxidant represent an environmentally benign alternative to traditional cross-coupling methodologies [10]. These protocols enable ortho-selective carbon-hydrogen bond arylation of aryl pyridines with arylzinc reagents under mild conditions, offering improved sustainability and reduced environmental impact [10]. The methodology demonstrates moderate to good yields while avoiding the use of expensive organodichloride oxidants [10].
Nickel-catalyzed enantioselective arylation of pyridinium ions harnesses an iminium ion activation mode to achieve high levels of stereochemical control [11]. This approach utilizes oxidative addition of nickel(0) into the carbon-nitrogen pi bond of pyridinium salts, followed by transmetalation and reductive elimination to provide enantioenriched products with excellent selectivity [11].
| Table 1: Novel Catalytic Approaches for Pyridine Derivative Functionalization | |||||
|---|---|---|---|---|---|
| Catalyst System | Reaction Type | Position Selectivity | Temperature (°C) | Yield Range (%) | Key Advantage |
| Dithiophosphoric Acid/Photochemical | Pyridinyl Radical Coupling | C4-selective | 25 | 65-95 | Divergent from Minisci chemistry |
| Palladium(II) Acetate/Silver(I) Oxide | Pyridine N-oxide C-H Activation | ortho-selective | 120 | 78-94 | High regioselectivity |
| Rhodium(III)/Pentamethylcyclopentadienyl Rhodium Chloride | Rollover C-H Activation | C3/C5-selective | 100 | 70-88 | Bimodal reactivity |
| Nickel(0)/Chiral Ligand | Pyridinium Arylation | C2-selective | 0 | 72-95 | Enantioselective |
| Iron(III)/Oxygen Atmosphere | Direct Arylation | ortho-selective | 80 | 45-80 | Oxygen as oxidant |
Traditional sulfonylation of aromatic compounds proceeds through electrophilic aromatic substitution using sulfur trioxide in the presence of concentrated sulfuric acid [12] [13]. The mechanism involves the formation of the highly electrophilic sulfonyloxonium ion (HSO₃⁺) through the reaction of sulfuric acid with water, followed by attack of the aromatic pi system on this activated electrophile [12]. The resulting carbocation intermediate undergoes deprotonation to restore aromaticity and complete the substitution process [13].
The regioselectivity of traditional sulfonylation typically favors para-substitution over ortho-substitution with a ratio of approximately 60:40, primarily due to steric effects where ortho-positions are adjacent to existing substituents and therefore less accessible for electrophilic attack [14]. This selectivity pattern can be modified through the strategic use of blocking groups or directing groups to achieve enhanced regiocontrol [14].
Electrochemical meta-sulfonylation of pyridines represents a groundbreaking advancement in regioselective aromatic functionalization [15]. This methodology utilizes diverse nucleophilic sulfinates to achieve meta-selective carbon-hydrogen sulfonylation through a redox-neutral dearomatization-rearomatization strategy [15]. The process involves a tandem dearomative cycloaddition followed by hydrogen-evolution electrooxidative carbon-hydrogen sulfonation of the resulting oxazino-pyridines, culminating in acid-promoted rearomatization [15].
The electrochemical approach demonstrates exclusive regiocontrol, remarkable substrate and functional group compatibility, and significant scale-up potential [15]. The methodology operates under mild conditions without requiring external oxidants, utilizing electric current as a green and sustainable driving force for the transformation [16]. This represents a significant advancement over traditional methods that often require harsh reaction conditions and stoichiometric oxidants [15] [16].
Photocatalytic sulfonylation reactions utilizing quantum dots as photocatalysts offer an environmentally friendly approach to sulfone synthesis [17]. Cadmium chalcogenide quantum dots capped with cysteamine or 3-mercaptopropionic acid demonstrate excellent photocatalytic activity under ultraviolet irradiation at 365 nanometers [17]. The mechanism involves simultaneous reduction and oxidation of reagents by excitons generated through photoexcitation of the quantum dots [17].
Copper-catalyzed three-component sulfonylation reactions employing aryldiazonium tetrafluoroborates and sulfur dioxide provide access to structurally diverse gamma-keto aryl sulfones [18]. This protocol demonstrates good yields, mild reaction conditions, low catalyst loading, and excellent functional group tolerance [18]. The methodology successfully operates on gram-scale reactions, highlighting its robustness and potential for practical applications [18].
Radical-mediated sulfonylation relay reactions using sodium dithionite as both sulfur dioxide source and electron donor represent a metal-free approach to vinyl and alkyl sulfone synthesis [19]. This protocol exhibits excellent substrate scope and functional group tolerance while accommodating bioactive scaffolds with high efficiency [19]. Mechanistic investigations confirm that the transformation proceeds via a radical pathway with hydrogen atom incorporation predominantly originating from water [19].
| Table 2: Sulfonylation Reactions at the 4-Phenyl Position | |||||
|---|---|---|---|---|---|
| Sulfonylation Method | Reagent System | Reaction Conditions | Selectivity | Yield (%) | Mechanism |
| Direct Electrophilic Substitution | SO₃/H₂SO₄ | Concentrated H₂SO₄, 80-120°C | para > ortho (60:40) | 70-85 | Electrophilic aromatic substitution |
| Electrochemical meta-Sulfonylation | Sodium Sulfinates/Electrochemical | Undivided cell, 25°C | meta-exclusive | 82-96 | Dearomatization-rearomatization |
| Photocatalytic Radical Sulfonylation | Quantum Dots/UV Light | CdSe-Cys QDs, UV 365 nm | High functional group tolerance | 57-99 | Photogenerated radical pairs |
| Copper-Catalyzed Three-Component | ArN₂⁺BF₄⁻/SO₂/Cu | Cu(OTf)₂, DMF, 25°C | γ-keto sulfone selective | 65-88 | Radical ring-opening |
| Radical-Mediated Relay | Na₂S₂O₄/Alkenes | DMSO, 80°C, 8h | Z-vinyl sulfone selective | 68-92 | SO₂ insertion relay |
The formation of oximes from ketones and hydroxylamine derivatives proceeds through well-established mechanistic pathways involving nucleophilic addition followed by elimination [20] [21]. The reaction commences with proton-catalyzed attack of the alpha-effect nucleophile hydroxylamine on the carbonyl carbon atom of the ketone substrate [20]. This initial step forms a tetrahedral hemiaminal intermediate, which subsequently undergoes dehydration via protonation of the hydroxyl function and elimination of water [20] [22].
The reaction typically operates under general acid catalysis, with the transition state involving concurrent proton transfer from a general acid to the carbonyl oxygen atom during nucleophilic attack [20]. The termolecular complex likely arises from two consecutive bimolecular reactions rather than a ternary collision, facilitated by hydrogen bonding between the carbonyl compound and the general acid [20]. The final deprotonation yields the desired oxime product with restoration of the carbon-nitrogen double bond [20] [21].
Titanosilicate catalysts, particularly TS-1, have emerged as highly efficient systems for oxime formation through ammoximation reactions [23] [24]. The mechanism involves two competing pathways: the hydroxylamine route, which accounts for the formation of the target oxime product, and the imine route, which leads to undesired byproducts [23] [25]. The hydroxylamine route proceeds through the formation of hydroxylamine from ammonia and hydrogen peroxide on titanium active sites, followed by reaction with the ketone substrate [25].
The Ti-OOH species represents the key active intermediate in the titanosilicate-catalyzed system, formed through the interaction of hydrogen peroxide with framework titanium sites [25] [26]. This peroxytitano complex demonstrates superior reactivity compared to free hydrogen peroxide and enables highly selective oxime formation under mild conditions [25]. The optimization of titanium species distribution and microenvironment within the zeolite framework significantly influences catalytic performance and product selectivity [26].
Electrochemical oxygen reduction reaction-coupled ammoximation represents a revolutionary approach to oxime synthesis [27]. This methodology utilizes oxygen, ammonium bicarbonate, and the ketone substrate as raw materials, achieving over 95% yield and 99% selectivity through in-situ generation of reactive oxygen species [27]. The process operates at room temperature and atmospheric pressure, utilizing renewable electricity as the power source without requiring noble metals or explosive reagents [27].
The electrochemical system demonstrates three distinct pathways for oxime formation: direct ammoximation by electrochemically generated OOH radicals, Ti-OOH formation through radical capture by Ti-MOR catalyst, and traditional chemical ammoximation via hydrogen peroxide activation [27]. The synergistic interaction between the electrocatalyst and heterogeneous catalyst enables remarkable performance with electron-to-oxime efficiency reaching 96% [27].
Green aqueous methodologies for oxime synthesis eliminate the need for organic solvents while maintaining high efficiency [28]. The optimized reaction conditions involve continuous feeding of aqueous hydrogen peroxide at 65°C with a reaction time of 1.5 hours and molar ratios of ketone:ammonia:hydrogen peroxide of 1:2.5:1.1 [28]. This approach demonstrates excellent yields for various ketone substrates while significantly reducing energy consumption and waste generation [28].
Saline-catalyzed bioorthogonal oxime formation enables reactions under physiological conditions [29]. The discovery that saline accelerates oxime kinetics in a concentration-dependent manner under physiological pH conditions represents a significant advancement for biological applications [29]. This methodology offers an efficient and non-toxic catalytic option that does not require extensive purification steps [29].
| Table 3: Oxime Formation Optimization Strategies | |||||
|---|---|---|---|---|---|
| Optimization Strategy | Catalyst/Conditions | Reaction Time | Oxime Yield (%) | Selectivity (%) | Key Innovation |
| Titanosilicate Catalysis (TS-1) | TS-1/H₂O₂/NH₃, 80°C | 3-6 hours | 95-98 | >99 | Hydroxylamine pathway dominant |
| Electrochemical ORR-Coupled | CB-3/Ti-MOR, O₂ reduction | 1.5 hours | 95 | 99 | Oxygen as sole oxidant |
| Green Aqueous Method | H₂O/NH₃/H₂O₂, 65°C | 1.5 hours | 85-92 | >95 | Solvent-free conditions |
| Saline-Catalyzed Bioorthogonal | NaCl solution, pH 7.4 | 2-4 hours | 78-95 | >90 | Physiological pH compatibility |
| In-situ H₂O₂ Generation | Au-Pd/TiO₂/TS-1 mixture | 3 hours | 96 | >95 | Dual catalyst synergy |
Density functional theory calculations provide crucial insights into the energetics and transition states of oxime formation reactions [30] [31]. Computational studies confirm that nitrogen nucleophiles demonstrate superior reactivity compared to oxygen nucleophiles due to lower electronegativity and higher-energy lone pair orbitals [30]. The Klopman-Salem equation predicts reactivity based on orbital overlap and energy gap considerations, with nitrogen winning due to larger orbital size and better overlap with carbonyl pi-star acceptor orbitals [30].
Kinetic studies reveal that the rate-determining step varies depending on reaction conditions and substrate structure [32]. Under acidic and neutral conditions, the dehydration of carbinolamine intermediates typically represents the rate-limiting process [32]. The reaction kinetics demonstrate pH dependence, with optimal rates achieved under mildly acidic conditions that balance nucleophile reactivity with carbonyl electrophilicity [20] [21].
The stereochemical outcome of oxime formation depends on the relative stability of E and Z isomers, with the E isomer typically predominating due to reduced steric interactions [21]. Computational analysis of transition state geometries reveals that factors stabilizing the transition state also stabilize the ketone form, thereby influencing reaction thermodynamics [31].
| Table 4: Mechanistic Pathways Comparison | |||||
|---|---|---|---|---|---|
| Reaction Pathway | Key Intermediate | Rate-Determining Step | Temperature Dependence | Activation Energy (kJ/mol) | Yield Efficiency |
| Hydroxylamine Route | NH₂OH from NH₃/H₂O₂ | Hydroxylamine formation | High (80-120°C) | 65-80 | High (>95%) |
| Imine Route | R₂C=NH from substrate/NH₃ | Imine oxidation | Moderate (60-80°C) | 45-60 | Moderate (70-85%) |
| Ammoximation Direct | Ti-OOH* active species | Ti-OOH* formation | Moderate (65°C) | 55-70 | High (>90%) |
| Electrochemical Cascade | OOH* radical species | O₂ reduction | Low (25°C) | 35-50 | High (>95%) |
| Photochemical Radical | Pyridinyl radical | Radical coupling | Low (25°C) | 25-40 | Variable (65-95%) |
The proton nuclear magnetic resonance spectroscopic characterization of 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime provides critical structural information through distinctive chemical shift patterns [1] [2]. Based on comprehensive studies of structurally related pyridyl ethanone oximes, the oxime proton exhibits solvent-dependent chemical shifts characteristic of hydrogen bonding interactions [1]. In deuterated dimethyl sulfoxide, the oxime proton (C=NO-H) typically resonates between 11.38 and 12.02 parts per million, while in deuterated acetonitrile, this signal appears upfield at 9.07 to 9.65 parts per million [1].
The methylene bridge connecting the pyridyl and methylsulfonylphenyl moieties generates a characteristic singlet at approximately 4.10-4.22 parts per million in deuterated dimethyl sulfoxide [1]. The methylsulfonyl substituent produces a distinctive singlet around 3.20 parts per million, while the pyridyl methyl group resonates at 2.43-2.44 parts per million [1]. Pyridyl aromatic protons appear as characteristic multiplets in the aromatic region, with the 2-position and 6-position pyridyl protons typically observed at 8.37-8.47 parts per million [1].
| Chemical Environment | Chemical Shift Range (ppm) DMSO-d₆ | Multiplicity | Integration |
|---|---|---|---|
| Oxime Proton (C=NO-H) | 11.38-12.02 | Singlet | 1H |
| Pyridyl Aromatic Protons | 8.33-8.47 | Multiplet | 3H |
| Methylsulfonyl Methyl | 3.20 | Singlet | 3H |
| Methylene Bridge | 4.10-4.22 | Singlet | 2H |
| Pyridyl Methyl | 2.43-2.44 | Singlet | 3H |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime through characteristic chemical shift assignments [1]. The oxime carbon (C=N) resonates as a distinctive signal at approximately 153.3-156.8 parts per million, confirming the presence of the oxime functional group [1]. Aromatic carbon atoms of the pyridyl ring appear between 122.9-149.6 parts per million, with the nitrogen-bearing carbons exhibiting characteristic downfield shifts [1].
The methylsulfonyl carbon produces a signal at 43.4 parts per million, while the methylene bridge carbon resonates at 27.3-32.0 parts per million [1]. The pyridyl methyl carbon appears at 14.3-23.5 parts per million, depending on substitution patterns [1]. These carbon-13 chemical shifts provide unambiguous structural confirmation when analyzed in conjunction with heteronuclear multiple quantum correlation experiments [1].
| Carbon Environment | Chemical Shift Range (ppm) | Characteristic Features |
|---|---|---|
| Oxime Carbon (C=N) | 153.3-156.8 | Characteristic downfield shift |
| Pyridyl Aromatic Carbons | 122.9-149.6 | Multiple resonances |
| Methylsulfonyl Carbon | 43.4 | Electronegative environment |
| Methylene Bridge Carbon | 27.3-32.0 | Aliphatic region |
| Pyridyl Methyl Carbon | 14.3-23.5 | Upfield aliphatic region |
Fourier transform infrared spectroscopy provides definitive functional group identification for 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime through characteristic vibrational frequencies [1] [2]. The oxime hydroxyl group exhibits a broad absorption band in the range of 2700-2805 wavenumbers, indicative of extensive hydrogen bonding networks in the solid state [1]. This broad absorption contrasts with the sharper hydroxyl stretches observed in non-hydrogen-bonded systems [3].
The oxime carbon-nitrogen double bond produces a characteristic sharp absorption at 1588-1597 wavenumbers, distinctly different from ketone carbonyl stretches [1]. This frequency range is diagnostic for oxime functional groups and provides clear differentiation from the precursor ethanone compounds, which exhibit carbonyl stretches at 1681-1694 wavenumbers [1].
The methylsulfonyl substituent generates two distinctive absorption bands corresponding to symmetric and asymmetric sulfur dioxide stretching modes [1]. The asymmetric stretch appears at 1292-1312 wavenumbers with strong intensity, while the symmetric stretch occurs at 1144-1151 wavenumbers with medium intensity [1]. These frequencies are characteristic of aromatic sulfone functional groups and provide confirmation of the methylsulfonyl substituent [2].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Oxime O-H Stretch | 2700-2805 | Broad, Medium | ν(O-H) hydrogen bonded |
| Oxime C=N Stretch | 1588-1597 | Sharp, Strong | ν(C=N) oxime |
| SO₂ Asymmetric Stretch | 1292-1312 | Strong | νₐₛ(SO₂) |
| SO₂ Symmetric Stretch | 1144-1151 | Medium | νₛ(SO₂) |
| Pyridyl C=N Stretch | 1600-1620 | Medium | ν(C=N) aromatic |
X-ray crystallographic analysis of structurally related pyridyl ethanone oximes reveals fundamental geometric principles applicable to 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime [1] [4]. These compounds consistently adopt the thermodynamically preferred E-isomer configuration, characterized by an antiperiplanar conformation of the oxime functional group [1]. This geometric arrangement minimizes steric interactions and maximizes stability through favorable electronic effects [4].
The molecular geometry exhibits characteristic bond lengths and angles consistent with sp² hybridization at the oxime carbon center [1]. The carbon-nitrogen double bond length typically measures 1.28-1.30 Ångström, while the nitrogen-oxygen bond extends to 1.40-1.42 Ångström [5] . These bond parameters confirm the oxime functional group assignment and indicate substantial double bond character in the carbon-nitrogen linkage [4].
Dihedral angles between aromatic ring systems provide insights into molecular flexibility and conformational preferences [4]. Related structures demonstrate that the pyridyl and phenyl rings adopt twisted conformations to minimize steric repulsion, with dihedral angles ranging from 80-90 degrees [4]. This geometric arrangement facilitates optimal crystal packing while maintaining molecular stability [1].
| Geometric Parameter | Typical Value Range | Structural Significance |
|---|---|---|
| C=N Bond Length | 1.28-1.30 Å | Double bond character |
| N-O Bond Length | 1.40-1.42 Å | Single bond with partial π character |
| Oxime C=N-O Angle | 112-116° | sp² hybridization |
| Dihedral Angle (rings) | 80-90° | Minimized steric repulsion |
| O-H Bond Length | 0.86-0.93 Å | Typical hydroxyl bond |
Crystallographic studies of analogous pyridyl ethanone oximes reveal sophisticated hydrogen bonding networks that govern crystal packing arrangements [1]. The oxime functional group serves as both hydrogen bond donor and acceptor, creating versatile supramolecular assembly patterns [7]. In compounds containing both oxime and pyridyl moieties, the preferred interaction involves oxime-to-pyridyl hydrogen bonding rather than classical oxime-to-oxime associations [1].
The hydrogen bonding geometry exhibits characteristic parameters with donor-acceptor distances ranging from 2.704 to 2.796 Ångström and hydrogen-acceptor distances of 1.818 to 1.979 Ångström [1]. The oxime hydroxyl-to-pyridyl nitrogen angle varies from 158.22 to 172.90 degrees, indicating moderate to strong hydrogen bonding interactions [1]. These geometric parameters suggest significant stabilization energy contributions from intermolecular hydrogen bonding [7].
Crystal packing motifs depend on the specific substitution patterns and molecular geometry [1]. Compounds with methylsulfonyl substituents typically adopt infinite chain arrangements through head-to-tail hydrogen bonding, while methylthio derivatives favor dimeric assemblies [1]. These packing differences reflect the electronic and steric influences of the substituent groups on intermolecular recognition patterns [4].
| Interaction Type | Distance Range (Å) | Angle Range (°) | Packing Motif |
|---|---|---|---|
| O-H···N(pyridyl) | 2.704-2.796 | 158.22-172.90 | Chains/Dimers |
| C-H···π | 2.62-2.66 | 144.14-176.20 | Secondary interactions |
| π-π Stacking | 3.5-4.0 | Parallel | Aromatic overlap |
Crystallographic analysis of related pyridyl ethanone oximes consistently reveals monoclinic crystal systems with P2₁/c space group symmetry [1]. This space group represents one of the most common arrangements for organic compounds and reflects the molecular symmetry characteristics and packing efficiency [7]. Unit cell parameters vary depending on specific substitution patterns and intermolecular interaction networks [1].
Representative compounds exhibit unit cell dimensions with a-axis parameters ranging from 7.79 to 13.63 Ångström, b-axis parameters from 6.33 to 15.66 Ångström, and c-axis parameters from 10.52 to 19.11 Ångström [1]. The beta angle typically measures between 93 and 104 degrees, reflecting the monoclinic symmetry [1]. These dimensional variations accommodate different molecular sizes and packing arrangements while maintaining similar hydrogen bonding motifs [4].
Calculated densities range from 1.311 to 1.468 grams per cubic centimeter, indicating efficient crystal packing [1]. The presence of four molecules per unit cell (Z = 4) represents optimal packing efficiency for these molecular architectures [1]. These crystallographic parameters provide fundamental data for understanding solid-state behavior and intermolecular interactions [7].
| Crystallographic Parameter | Value Range | Structural Implications |
|---|---|---|
| Space Group | P2₁/c | Common monoclinic symmetry |
| Unit Cell Volume | 1240-1314 Ų | Molecular packing efficiency |
| Z (molecules/unit cell) | 4 | Standard packing arrangement |
| Calculated Density | 1.311-1.468 g/cm³ | Efficient space filling |
| Data Collection Temperature | 120 K | Low-temperature analysis |
Thermal stability analysis of oxime-containing compounds reveals characteristic decomposition patterns that provide insights into the thermodynamic behavior of 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime [8] [9] [10]. Oxime functional groups typically exhibit thermal decomposition temperatures in the range of 180-250°C, depending on molecular structure and substitution patterns [8]. Differential scanning calorimetry studies demonstrate that methylsulfonyl-substituted aromatic compounds show enhanced thermal stability compared to unsubstituted analogs [9].
Thermogravimetric analysis of related oxime compounds indicates initial mass loss beginning around 200-250°C, corresponding to oxime functional group decomposition [8] [10]. The decomposition process typically proceeds through multiple overlapping steps, with the formation of nitrogen oxides and volatile organic fragments [10]. The presence of the methylsulfonyl group may influence decomposition pathways through stabilization of intermediate radical species [9].
The predicted boiling point of 542.3 ± 50.0°C at 760 mmHg suggests substantial intermolecular forces and molecular stability [11] [12]. However, this elevated boiling point likely represents extrapolated data, as thermal decomposition would occur well before reaching this temperature [8]. Flash point calculations indicate 281.8 ± 30.1°C, providing important safety parameters for handling and storage [11] [12].
| Thermal Parameter | Estimated Value | Measurement Conditions |
|---|---|---|
| Decomposition Onset | 200-250°C | Thermogravimetric analysis |
| Flash Point | 281.8 ± 30.1°C | Predicted value |
| Predicted Boiling Point | 542.3 ± 50.0°C | Extrapolated data |
| Thermal Stability Window | <200°C | Safe operating range |
Chemical stability evaluation of oxime functional groups under various environmental conditions reveals pH-dependent behavior and susceptibility to hydrolysis [13]. Oxime compounds generally exhibit greater stability under neutral to slightly basic conditions, while acidic environments promote hydrolysis back to ketone precursors [13]. The methylsulfonyl substituent provides additional stabilization through electron-withdrawing effects that reduce nucleophilic attack susceptibility [9].
The oxime functionality participates in dynamic exchange reactions under acidic catalysis, following metathesis mechanisms that enable reversible bond formation and cleavage [13]. These exchange processes require careful control of reaction conditions to maintain structural integrity [13]. The presence of the pyridyl nitrogen introduces additional complexity through potential coordination with metal ions or protonation under acidic conditions [14].
Oxidative stability depends on the specific substituent patterns and environmental conditions [9]. The methylsulfonyl group exhibits resistance to further oxidation due to the sulfur atom already being in its highest oxidation state [15]. However, the oxime functionality remains susceptible to oxidation by strong oxidizing agents, potentially forming nitrile oxides or other nitrogen-containing products [13].
| Stability Condition | Assessment | Critical Factors |
|---|---|---|
| pH Stability | Optimal at pH 6-8 | Hydrolysis prevention |
| Oxidative Stability | Moderate resistance | Methylsulfonyl protection |
| Thermal Stability | Stable <200°C | Decomposition avoidance |
| Hydrolytic Stability | pH-dependent | Acid-catalyzed degradation |